molecular formula C8H6BrF2N3O B2460997 5-[(4-Bromopyrazol-1-yl)methyl]-3-(difluoromethyl)-1,2-oxazole CAS No. 2248366-67-6

5-[(4-Bromopyrazol-1-yl)methyl]-3-(difluoromethyl)-1,2-oxazole

Cat. No.: B2460997
CAS No.: 2248366-67-6
M. Wt: 278.057
InChI Key: GPPAEBYQUUVXKC-UHFFFAOYSA-N
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Description

“5-[(4-Bromopyrazol-1-yl)methyl]-3-(difluoromethyl)-1,2-oxazole” is a complex organic compound that contains several functional groups . It has a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and an oxazole ring, which is a five-membered ring containing one oxygen atom and one nitrogen atom . The compound also contains a bromine atom and a difluoromethyl group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazole and oxazole rings would introduce rigidity into the molecule, and the electronegative oxygen, nitrogen, and bromine atoms would create regions of high electron density .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The bromine atom could be replaced by other groups in a substitution reaction, and the double bonds in the pyrazole and oxazole rings could potentially participate in addition reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar nature of its functional groups, and its melting and boiling points would be influenced by the strength of the intermolecular forces .

Safety and Hazards

As with any chemical compound, handling “5-[(4-Bromopyrazol-1-yl)methyl]-3-(difluoromethyl)-1,2-oxazole” would require appropriate safety measures. The specific hazards associated with this compound would depend on its reactivity and toxicity, which are not known at this time .

Future Directions

The future research directions for this compound would depend on its properties and potential applications. It could be studied for its potential uses in various fields, such as medicine or materials science .

Properties

IUPAC Name

5-[(4-bromopyrazol-1-yl)methyl]-3-(difluoromethyl)-1,2-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF2N3O/c9-5-2-12-14(3-5)4-6-1-7(8(10)11)13-15-6/h1-3,8H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPPAEBYQUUVXKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1C(F)F)CN2C=C(C=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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